molecular formula C23H17BrClN3O2 B12215640 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol

Cat. No.: B12215640
M. Wt: 482.8 g/mol
InChI Key: KFAYGLOXRQFRLV-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with amino and bromophenyl groups, and a phenol ring substituted with a chlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The bromophenyl and amino groups are introduced through substitution reactions using suitable brominated and aminated precursors.

    Etherification: The phenol ring is etherified with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer and microbial infections due to its antiproliferative and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exhibiting antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol
  • 2-[2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl and benzyl rings can vary, leading to differences in chemical properties and biological activities.
  • Biological Activity: The presence of different halogens (bromine, chlorine, fluorine) can influence the compound’s ability to interact with biological targets, affecting its potency and specificity.
  • Uniqueness: 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is unique due to its specific combination of substituents, which may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C23H17BrClN3O2

Molecular Weight

482.8 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17BrClN3O2/c24-16-5-3-15(4-6-16)20-12-27-23(26)28-22(20)19-10-9-18(11-21(19)29)30-13-14-1-7-17(25)8-2-14/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

KFAYGLOXRQFRLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)Cl

Origin of Product

United States

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